Losulazine hydrochloride

Übersicht

Beschreibung

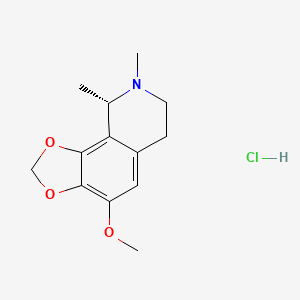

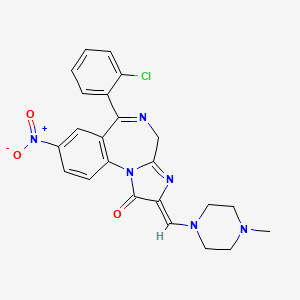

Losulazinhydrochlorid: ist eine periphere sympatholytische Antihypertensivum, das oral eingenommen werden kann. Es ist bekannt für seine Fähigkeit, einen mäßigen, vorübergehenden Abbau von Dopamin und Noradrenalin in Gehirnregionen zu bewirken, die durch die Blut-Hirn-Schranke geschützt sind . Diese Verbindung wird hauptsächlich zur Behandlung von Bluthochdruck eingesetzt und hat in verschiedenen wissenschaftlichen Studien vielversprechende Ergebnisse gezeigt.

Vorbereitungsmethoden

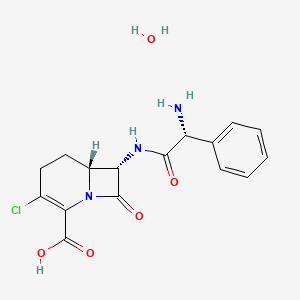

Synthesewege und Reaktionsbedingungen: Die Synthese von Losulazinhydrochlorid umfasst mehrere Schritte:

- Die Reaktion von 4-Chlor-7-(Trifluormethyl)chinolin mit 4-Aminobenzoesäure in Ethanol-HCl, um 4-(4-Carboxyphenylamino)-7-(Trifluormethyl)chinolin zu erzeugen.

- Umsetzung dieses Zwischenprodukts zu seinem Säurechlorid durch Behandlung mit Thionylchlorid (SOCl2).

- Reaktion des Säurechlorids mit Piperazin, um 1-[4-[7-(Trifluormethyl)chinolin-4-ylamino]benzoyl]piperazin zu ergeben.

- Schlussendlich Acylierung mit 4-Fluorbenzolsulfonylchlorid, um Losulazinhydrochlorid zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Losulazinhydrochlorid folgt ähnlichen Synthesewegen, ist aber für die Produktion im großen Maßstab optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, die präzise Kontrolle der Reaktionsbedingungen und effiziente Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: Losulazinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Häufige Reagenzien sind Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen).

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinolinderivate produzieren, während die Reduktion Amin-Derivate ergeben kann.

Wissenschaftliche Forschungsanwendungen

Losulazinhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen organischen Synthesen verwendet.

Biologie: Wird auf seine Auswirkungen auf die Neurotransmitterspiegel und die Gehirnfunktion untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und chemischer Produkte eingesetzt.

Wirkmechanismus

Losulazinhydrochlorid entfaltet seine Wirkung, indem es Dopamin und Noradrenalin in Gehirnregionen abbaut, die durch die Blut-Hirn-Schranke geschützt sind. Dieser Abbau führt zu einer Verringerung der Aktivität des sympathischen Nervensystems, was zu einem niedrigeren Blutdruck führt. Die Verbindung zielt auf spezifische molekulare Pfade ab, die an der Neurotransmittersynthese und -freisetzung beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Reserpin: Ein weiteres Antihypertensivum, das Neurotransmitter abbaut, aber schwerwiegendere Nebenwirkungen hat.

Einzigartigkeit von Losulazinhydrochlorid: Losulazinhydrochlorid ist einzigartig in seiner Fähigkeit, Dopamin und Noradrenalin selektiv in Gehirnregionen abzubauen, die durch die Blut-Hirn-Schranke geschützt sind, was im Vergleich zu anderen Antihypertensiva zu weniger Nebenwirkungen führt .

Eigenschaften

CAS-Nummer |

81435-67-8 |

|---|---|

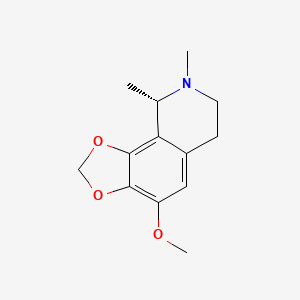

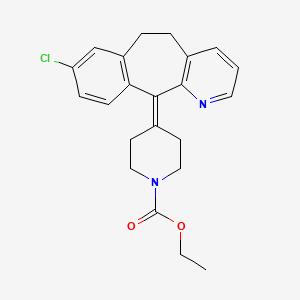

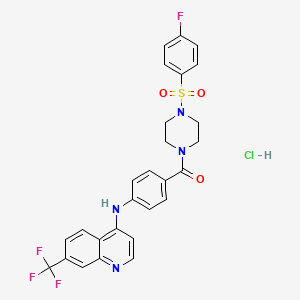

Molekularformel |

C27H23ClF4N4O3S |

Molekulargewicht |

595.0 g/mol |

IUPAC-Name |

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone;hydrochloride |

InChI |

InChI=1S/C27H22F4N4O3S.ClH/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25;/h1-12,17H,13-16H2,(H,32,33);1H |

InChI-Schlüssel |

MGOGSSZOPFFXLA-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F.Cl |

Kanonische SMILES |

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

81435-67-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Losulazine hydrochloride; Losulazine HCl; Losulazine monohydrochloride; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.